Kaempferol 3,7-diglucoside
Description
Contextualization of Kaempferol (B1673270) 3,7-Diglucoside within Flavonoid Research
Flavonoids are a large and diverse group of polyphenolic secondary metabolites found in plants, with a wide range of reported biological activities. nih.govnih.gov Within this broad class, flavonols such as kaempferol are extensively studied. Kaempferol itself is found in numerous dietary sources, including vegetables, fruits, and herbs. biosynth.comnih.gov
Kaempferol 3,7-diglucoside is one of the many glycosidic forms of kaempferol found in nature. The study of such glycosides is a significant area of flavonoid research because the type and position of sugar attachments can alter the biological properties of the parent flavonoid. biosynth.comnih.gov Research often focuses on comparing the activities of different glycosides to understand structure-activity relationships. For instance, the presence of glucose at both the 3 and 7 positions in this compound distinguishes it from other common glycosides like astragalin (B1665802) (kaempferol 3-O-glucoside). nih.govebi.ac.uk The investigation of specific glycosides like this compound helps to build a more detailed picture of the vast chemical diversity and functional roles of flavonoids in plants and their potential effects in other organisms.
Academic Significance of this compound in Phytochemistry and Bioactivity Elucidation
The academic significance of this compound is twofold, spanning the fields of phytochemistry and the elucidation of its biological activities.
From a phytochemical perspective, the isolation and identification of this compound from various plant species contribute to the chemical profiling of these plants. phcog.comtandfonline.com Its presence can be a chemotaxonomic marker, helping to classify and differentiate plant species. For example, it has been identified in a range of plants including Evolvulus alsinoides, Asplenium bulbiferum, and species of Allium and Paeonia. nih.govebi.ac.ukphcog.com The methods used for its extraction, isolation, and structural elucidation, such as chromatography and nuclear magnetic resonance (NMR) spectroscopy, are fundamental techniques in phytochemistry. phcog.comphcog.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H30O16 | nih.gov |
| Molecular Weight | 610.5 g/mol | nih.gov |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | nih.gov |
| CAS Number | 25615-14-9 | nih.gov |
Reported Natural Occurrences of this compound
| Plant Species | Family | Part of Plant |
| Evolvulus alsinoides | Convolvulaceae | Leaves |
| Asplenium bulbiferum | Aspleniaceae | Not specified |
| Asplenium platyneuron | Aspleniaceae | Not specified |
| Allium macrostemon | Amaryllidaceae | Leaves |
| Paeonia arborea | Paeoniaceae | Flowers |
| Leptadenia pyrotechnica | Asclepiadaceae | Not specified |
| Delphinium staphisagria | Ranunculaceae | Aerial parts |
| Morettia philaena | Brassicaceae | Not specified |
| Wisteria floribunda | Fabaceae | Not specified |
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQVRFGLSBFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25615-14-9 | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Kaempferol 3,7 Diglucoside
Identification of Plant Sources and Species
Research has identified Kaempferol (B1673270) 3,7-diglucoside in a variety of plant families and species. The compound, sometimes referred to as paeonoside, has been isolated and characterized from the following plants:
Evolvulus alsinoides : The presence of Kaempferol 3,7-diglucoside has been identified for the first time in the leaf extracts of this plant. phcog.comphcog.comphcog.com
Asplenium species : Various kaempferol glycosides, including 3,7-glycosides, are characteristic of the genus Asplenium. mdpi.com While some species contain complex derivatives, the basic 3,7-diglycoside structure is a recurring feature. nih.govkahaku.go.jpresearchgate.net For instance, a derivative, kaempferol 3-O-laminaribioside-7-O-glucoside, was isolated from Asplenium altajense. nih.gov
Paeonia species : This compound is found in peonies, such as Paeonia lactiflora and Paeonia arborea, where it is also known as paeonoside. ebi.ac.uknih.govwikidata.orgresearchgate.netresearchgate.net
Siraitia grosvenorii : While more known for its mogroside sweeteners, the fruit of this plant, also known as Luo Han Guo, has been found to contain flavonoid glycosides, including kaempferol derivatives. researchgate.netebi.ac.ukphytolab.com
Hosta plantaginea : The flowers of this ornamental plant are a source of various flavonol glycosides, including Kaempferol 3,7-di-O-β-D-glucopyranoside. rsc.orgresearchgate.netresearchgate.net
Morettia philaena : This flavonol has been isolated from the flowering aerial parts of this plant species. researchgate.nettargetmol.comtargetmol.combioscience.co.ukcymitquimica.com
Phytolacca americana : Commonly known as American pokeweed, its leaves contain Kaempferol 3-O-diglucoside alongside other flavonoid compounds. kahaku.go.jpresearchgate.netptfarm.plppjonline.orgacs.org
Delphinium staphisagria : Also known as stavesacre, its aerial parts are a documented source of Kaempferol 3,7-di-O-beta-D-glucoside (paeonoside). ebi.ac.ukwikidata.orgnih.govchemicalbook.compedroluisperezdepaz.es
Table 1: Plant Sources of this compound
| Plant Species | Family | Common Name | Reference(s) |
|---|---|---|---|
| Evolvulus alsinoides | Convolvulaceae | Dwarf Morning-glory | phcog.comphcog.com |
| Asplenium altajense | Aspleniaceae | Spleenwort | nih.gov |
| Paeonia lactiflora | Paeoniaceae | Chinese Peony | nih.govwikidata.orgresearchgate.net |
| Paeonia arborea | Paeoniaceae | Tree Peony | ebi.ac.uk |
| Siraitia grosvenorii | Cucurbitaceae | Luo Han Guo, Monk Fruit | researchgate.netphytolab.com |
| Hosta plantaginea | Asparagaceae | Fragrant Plantain Lily | rsc.orgresearchgate.net |
| Morettia philaena | Brassicaceae | researchgate.nettargetmol.com | |
| Phytolacca americana | Phytolaccaceae | American Pokeweed | kahaku.go.jpresearchgate.netptfarm.pl |
| Delphinium staphisagria | Ranunculaceae | Stavesacre | ebi.ac.uknih.govpedroluisperezdepaz.es |
Tissue and Organ-Specific Distribution within Plant Systems
The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific parts, suggesting a targeted physiological role.
Leaves : In Evolvulus alsinoides and Phytolacca americana, the compound has been specifically isolated from the leaf extracts. phcog.comphcog.comkahaku.go.jpresearchgate.netptfarm.pl
Flowers : The flowers are a significant site of accumulation in several species. In Paeonia suffruticosa and Paeonia arborea, this compound (paeonoside) is a notable constituent of the flowers. ebi.ac.uk Similarly, the flowers of Hosta plantaginea are the primary source of this and other related flavonoids. rsc.orgresearchgate.netnih.gov Research on Paeonia cultivars also points to the petals as a key location for this compound. nih.govresearchgate.netresearchgate.net
Aerial Parts : For some plants, the distribution is described more generally as the "aerial parts," which typically includes stems, leaves, and flowers. This is the case for Delphinium staphisagria and Morettia philaena. ebi.ac.ukresearchgate.netnih.gov
Fronds : In ferns of the Asplenium genus, such as Asplenium ruta-muraria and Asplenium altajense, flavonoid glycosides including derivatives of this compound are found in the fronds. nih.govkahaku.go.jp
Fruits : The unripe fruits of Siraitia grosvenorii have been shown to contain flavonoid glycosides, although they are more studied for other compounds. researchgate.net
Table 2: Organ-Specific Distribution of this compound
| Plant Species | Plant Part | Reference(s) |
|---|---|---|
| Evolvulus alsinoides | Leaves | phcog.comphcog.com |
| Asplenium ruta-muraria | Fronds | nih.gov |
| Asplenium altajense | Fronds | nih.gov |
| Paeonia suffruticosa | Flower | ebi.ac.uk |
| Paeonia lactiflora | Petals | nih.govresearchgate.netresearchgate.net |
| Hosta plantaginea | Flowers | rsc.orgresearchgate.netresearchgate.net |
| Morettia philaena | Flowering Aerial Parts | researchgate.net |
| Phytolacca americana | Leaves | kahaku.go.jpresearchgate.netptfarm.pl |
| Delphinium staphisagria | Aerial Parts | ebi.ac.uknih.govpedroluisperezdepaz.es |
| Siraitia grosvenorii | Unripe Fruits | researchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Kaempferol |
| Paeonoside |
| Kaempferol 3-O-laminaribioside-7-O-glucoside |
| Quercetin (B1663063) |
| Kaempferol 3-O-β-glucoside |
| Kaempferol 3,7 di-O-β-glucoside |
| Kaempferol 3-O-β-sophroside-7-O-β-glucoside |
| Quercetin 3-O-β-glucoside |
| Quercetin 3-O-β-gentobioside |
| Orientin |
| Isoorientin |
| Apigenin-7-β-glucoside |
| Apigenin-7-rhamnoglucoside (Rhoifolin) |
| Astragalin (B1665802) (Kaempferol-3-β-glucoside) |
| Kaempferol-3-O-sophoroside |
| Kaempferol-3-O-rutinoside-7-O-glucopyranoside |
| Kaempferol-3-O-(2G-glucosylrutinoside)-7-O-glucoside |
| Kaempferol 3-O-diglucoside |
| Isoquercitrin |
| Rutin |
| Kaempferol 3-O-b-glucopyranoside-7-O-a-rhamnopyranoside |
| Petiolaroside |
| 200-acetylastragalin |
| 200-acetylpaeonoside |
| Quercetin 3-O-(2-acetyl-b-glucopyranoside)-7-O-b-glucopyranoside |
| 200-acetylpetiolaroside |
| Isorhamnetin-3,7-diglucoside |
| Astragaloside |
| Isorhamnetin-3-O-glucoside |
| Quercetin-3,7-diglucoside |
| Kaempferol 7-O-α-rhamnopyranoside (α-rhamnoisorobin) |
| Kaempferol 3,7-di-O-α-rhamnopyranoside (kaempferitrin) |
Isolation, Purification, and Characterization Methodologies
Advanced Extraction Techniques for Research Applications
Advanced extraction techniques are pivotal in maximizing the yield and purity of Kaempferol (B1673270) 3,7-diglucoside from plant matrices. These methods are designed to be efficient, selective, and environmentally friendly.
Serial Exhaustive Extraction Strategies
Serial exhaustive extraction is a conventional yet effective method for obtaining plant extracts containing Kaempferol 3,7-diglucoside. This strategy involves the sequential use of solvents with increasing polarity to extract a wide range of compounds from the plant material. The process typically begins with non-polar solvents to remove lipids and pigments, followed by solvents of intermediate and high polarity, such as ethanol (B145695) or methanol (B129727), to extract flavonoids and other polar compounds. ijcmas.commdpi.com
For instance, in the isolation of this compound from Evolvulus alsinoides, a serial exhaustive extraction was employed to obtain the initial plant extract. This method ensures that the target compound is efficiently extracted from the plant matrix, minimizing the loss of valuable phytochemicals. ijcmas.com The choice of solvents and the sequence of their use are critical factors that influence the extraction efficiency and the profile of the extracted compounds. mdpi.com
A typical serial exhaustive extraction process might involve the following steps:
Defatting the plant material with a non-polar solvent like hexane.
Extraction with a medium-polarity solvent such as ethyl acetate (B1210297).
Final extraction with a highly polar solvent like methanol or an ethanol-water mixture to isolate flavonoid glycosides.
This systematic approach allows for a crude fractionation of the extract, simplifying the subsequent purification steps.
Emerging Solvent-Based and Non-Conventional Extraction Methodologies
In recent years, several innovative extraction techniques have emerged, offering advantages over traditional methods in terms of efficiency, extraction time, and environmental impact.
Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, enhancing solvent penetration and mass transfer, which leads to a more efficient extraction of target compounds. acs.orgijarsct.co.in This technique has been successfully applied to extract flavonoids from various plant sources, offering reduced extraction times and lower solvent consumption compared to conventional methods. acs.orgache-pub.org.rsmdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction process. The localized heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. MAE is known for its high extraction yields, shorter extraction times, and reduced solvent usage.
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govupm.edu.myresearchgate.net Supercritical CO2 offers several advantages, including low toxicity, non-flammability, and the ability to be easily removed from the extract by simple depressurization. bohrium.com The solvating power of supercritical CO2 can be tuned by adjusting the temperature and pressure, allowing for selective extraction of specific compounds. mdpi.comnih.gov While supercritical CO2 is non-polar, the addition of a polar co-solvent, such as ethanol or methanol, can enhance its ability to extract more polar compounds like flavonoid glycosides. nih.govbohrium.com
Table 1: Comparison of Advanced Extraction Techniques for Flavonoids
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer. acs.org | Reduced extraction time, lower solvent consumption, increased yield. ijarsct.co.inacs.org | Potential for degradation of thermolabile compounds if not controlled. |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid heating and cell rupture. | Very short extraction times, high efficiency, reduced solvent use. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a tunable solvent. researchgate.net | Environmentally friendly, high selectivity, solvent-free final product. upm.edu.mybohrium.com | High initial equipment cost, may require a co-solvent for polar compounds. nih.gov |
Chromatographic Separation and Purification Approaches
Following extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex crude extract.
Column Chromatography Applications
Column chromatography is a fundamental technique for the initial fractionation and purification of flavonoid glycosides from plant extracts.
Polyamide Column Chromatography: Polyamide resin is particularly effective for the separation of flavonoids due to its ability to form hydrogen bonds with the hydroxyl groups of these compounds. nih.govscielo.brresearchgate.net The crude extract is loaded onto the column, and elution is typically performed with a gradient of ethanol or methanol in water. nih.gov This allows for the separation of flavonoids from other classes of compounds. In some applications, polyamide chromatography is used as a pre-purification step to enrich the flavonoid fraction before further purification. rsc.org
Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is widely used for the purification of natural products, including flavonoids. ekb.egnih.govkahaku.go.jpkahaku.go.jp Separation on Sephadex LH-20 is based on a combination of molecular sieving and partition chromatography. Elution is typically carried out with methanol, which allows for the separation of compounds based on their molecular size and polarity. kahaku.go.jp This technique is often used as a final purification step to obtain highly pure flavonoid glycosides. dntb.gov.ua
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Isolation
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final isolation and purification of individual compounds from complex mixtures. dntb.gov.uamdpi.com It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. For the purification of this compound, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape. oup.comnih.govresearchgate.net By carefully optimizing the gradient elution program, it is possible to achieve excellent separation of closely related flavonoid glycosides. nih.govmdpi.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high sample throughput and is often used for the analysis and semi-preparative isolation of compounds. In the context of this compound, HPTLC can be used to monitor the progress of purification and to isolate small quantities of the pure compound for analytical purposes.
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.govoup.com It is a powerful tool for the preparative isolation of natural products, including flavonoid glycosides. mdpi.comnih.govscientific.netresearchgate.net
In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the target compounds between the two immiscible liquid phases. nih.govoup.com The selection of an appropriate solvent system is crucial for a successful separation. nih.gov The instrument consists of a coiled column that is rotated at high speed, creating a strong centrifugal force that retains the stationary phase while the mobile phase is pumped through. nih.govmdpi.com This allows for the injection of large sample sizes and the efficient separation of compounds with high purity. researchgate.netnih.gov HSCCC has been successfully employed for the preparative isolation of various flavonoids from different plant sources. rsc.orgnih.gov
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase/Solvent System | Principle of Separation | Application |
|---|---|---|---|
| Polyamide Column Chromatography | Polyamide resin; Elution with ethanol/methanol-water gradients. nih.gov | Adsorption via hydrogen bonding. scielo.brresearchgate.net | Initial fractionation and enrichment of flavonoids. rsc.org |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20; Elution with methanol. kahaku.go.jp | Size exclusion and partition chromatography. kahaku.go.jp | Purification of flavonoid glycosides. nih.govdntb.gov.ua |
| Preparative HPLC | Reversed-phase (e.g., C18) columns; Acetonitrile/methanol-water mobile phase. oup.comresearchgate.net | Differential partitioning between stationary and mobile phases. | Final high-resolution purification of individual compounds. dntb.gov.uamdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase liquid solvent system. nih.govoup.com | Liquid-liquid partition based on partition coefficients. nih.gov | Preparative isolation of large quantities of pure compounds. mdpi.comscientific.netresearchgate.net |
Spectroscopic and Analytical Characterization for Structural Elucidation
Following isolation and purification, the precise chemical structure of this compound is determined through a suite of analytical methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, often coupled with chromatographic techniques. Enzymatic or chemical hydrolysis further confirms the identity and linkage of the sugar moieties.
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide data on the chemical environment of each atom, allowing for the assembly of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the flavonoid backbone and the two glucose units. The aromatic protons of the kaempferol aglycone typically appear as doublets for H-6 and H-8 on the A-ring, and an AA'BB' system for the protons on the B-ring (H-2', H-6', H-3', and H-5'). ptfarm.pl The anomeric protons of the two glucose units are particularly diagnostic, with their chemical shifts and coupling constants providing information about their β-configuration. For instance, two doublets observed at approximately 5.50 ppm and 5.08 ppm, each with a coupling constant around 7.8 Hz, are indicative of the β-anomeric protons of the two glucose moieties. ptfarm.pl
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. The spectrum shows signals corresponding to the carbons of the kaempferol skeleton and the two glucose units. ekb.eg Key signals include those for the carbonyl carbon (C-4), the oxygenated aromatic carbons, and the anomeric carbons of the sugars, which typically resonate around 100 ppm. ptfarm.pl For example, ¹³C NMR spectra have revealed signals at approximately 100.64 ppm and 99.25 ppm, corresponding to the anomeric carbons of the two glucose moieties. ptfarm.pl The complete assignment of all proton and carbon signals is often achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound Data is often recorded in solvents like DMSO-d₆ or CD₃OD. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J Hz) |
| Aglycone | ||
| 2 | 156.25 | |
| 3 | 133.58 | |
| 4 | 177.58 | |
| 5 | 161.24 | |
| 6 | 98.76 | 6.18-6.42 (d, J=2.0) |
| 7 | 164.29 | |
| 8 | 93.73 | 6.42-6.87 (d, J=2.0) |
| 9 | 156.38 | |
| 10 | 103.97 | |
| 1' | 120.71 | |
| 2', 6' | 131.03 | 8.07 (d, J=8.9) |
| 3', 5' | 115.32 | 6.87 (d, J=8.9) |
| 4' | 160.09 | |
| 3-O-Glucose | ||
| 1'' | 101.25 | 5.56 (d, J=7.8) |
| 2'' | 71.60 | 3.17-3.76 (m) |
| 3'' | 70.82 | 3.17-3.76 (m) |
| 4'' | 66.06 | 3.17-3.76 (m) |
| 5'' | 64.26 | 3.17-3.76 (m) |
| 6'' | - | 3.17-3.76 (m) |
| 7-O-Glucose | ||
| 1''' | 99.25-100.64 | 5.08 (d, J=7.78) |
| 2''' | - | 3.17-3.76 (m) |
| 3''' | - | 3.17-3.76 (m) |
| 4''' | - | 3.17-3.76 (m) |
| 5''' | - | 3.17-3.76 (m) |
| 6''' | - | 3.17-3.76 (m) |
| Note: This table is a compilation of representative data and actual values may vary slightly based on experimental conditions. ptfarm.plekb.egptfarm.pl |
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of the compound within a complex mixture. nih.govchemfaces.comebi.ac.uk
In negative ion mode electrospray ionization (ESI), this compound typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 609. nih.govscirp.org The molecular formula is C₂₇H₃₀O₁₆, with a molecular weight of 610.5 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation pattern reveals the sequential loss of the sugar units. A characteristic fragmentation involves the loss of a glucose moiety (162 Da), resulting in a fragment ion at m/z 447 ([M-H-162]⁻). nih.govresearchgate.netnih.gov The subsequent loss of the second glucose unit leads to the aglycone fragment ion at m/z 285, which corresponds to the deprotonated kaempferol. nih.govresearchgate.netnih.gov The presence of ions at m/z 447 and 285, along with a low formation of the radical ion at m/z 284, is indicative of glycosylation at the 3-O and 7-O positions. researchgate.net
UV-Vis spectroscopy is used to analyze the chromophoric system of the flavonoid. ekb.egnih.govchemfaces.com The UV spectrum of this compound in methanol typically exhibits two major absorption bands, which is characteristic of flavonols. Band I, corresponding to the cinnamoyl system (B-ring and the heterocyclic ring), appears in the range of 350-370 nm. Band II, associated with the benzoyl system (A-ring), is observed around 265-268 nm. ptfarm.plptfarm.pl
The use of shift reagents helps to determine the positions of free hydroxyl groups. For instance, the addition of sodium acetate (NaOAc) can cause a bathochromic (red) shift in Band II if there is a free hydroxyl group at the C-7 position. ekb.eg However, in this compound, since the hydroxyl groups at positions 3 and 7 are glycosylated, the addition of NaOAc does not produce a significant shift in Band II, confirming the substitution at the C-7 position. ptfarm.pl The presence of a free hydroxyl group at C-5 is confirmed by a bathochromic shift with aluminum chloride (AlCl₃). ptfarm.pl
Table 2: Typical UV-Vis Absorption Maxima (λmax) for this compound
| Solvent/Reagent | Band II (nm) | Band I (nm) |
| Methanol (MeOH) | ~268 | ~368 |
| Sodium Methoxide (NaOMe) | ~275 | ~398 (decrease in intensity) |
| Aluminum Chloride (AlCl₃) | ~276 | ~370 |
| AlCl₃/HCl | ~276 | ~370 |
| Sodium Acetate (NaOAc) | ~268 | ~368 |
| NaOAc/Boric Acid (H₃BO₃) | ~270 | ~368 |
| Note: This table is a compilation of representative data and actual values may vary slightly based on experimental conditions. ptfarm.plekb.egptfarm.pl |
To confirm the identity of the sugar moieties and their linkage to the aglycone, hydrolysis reactions are performed.
Acid Hydrolysis: Complete acid hydrolysis, typically with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), cleaves the glycosidic bonds, releasing the aglycone (kaempferol) and the sugar units. ptfarm.plekb.eg The released sugars can then be identified by co-chromatography with authentic standards, for example, using paper chromatography (PC) or thin-layer chromatography (TLC). ptfarm.plekb.eg
Enzymatic Hydrolysis: More specific information can be obtained through enzymatic hydrolysis. researchgate.netnih.gov For example, the use of β-glucosidase can selectively cleave β-glucosidic linkages, confirming the anomeric configuration of the glucose units. nih.gov The sequential hydrolysis of the glycosidic bonds can also help to determine the position of the sugars on the aglycone.
Partial hydrolysis can also be employed to yield intermediate mono-glycosides, such as kaempferol-3-O-glucoside and kaempferol-7-O-glucoside, which can be identified to further confirm the original structure. ptfarm.pl The analysis of the interglycosidic linkage, in cases of more complex sugar chains, can be inferred from MS/MS fragmentation patterns where the loss of the terminal sugar is observed. csic.es
Biosynthesis and Synthetic Approaches to Kaempferol 3,7 Diglucoside
Endogenous Biosynthetic Pathways in Organisms
The biosynthesis of Kaempferol (B1673270) 3,7-diglucoside in plants is a multi-step process that begins with the general phenylpropanoid pathway and is completed by specific enzymatic glycosylation steps.
Phenylpropanoid Pathway Precursors and Intermediates
The journey to Kaempferol 3,7-diglucoside begins with the phenylpropanoid pathway, a fundamental metabolic route in plants that produces a wide array of secondary metabolites. nih.govwiley.com The initial precursor for this pathway is the amino acid phenylalanine. wiley.combiorxiv.org A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate. wiley.com
From p-coumaroyl-CoA, the flavonoid biosynthesis pathway branches off. biorxiv.org This dedicated pathway involves several enzymes that work in sequence to build the characteristic flavonoid skeleton. Key intermediates in the formation of the kaempferol aglycone include naringenin (B18129) chalcone (B49325), naringenin, and dihydrokaempferol (B1209521). biorxiv.org The enzyme flavonol synthase (FLS) then catalyzes the conversion of dihydrokaempferol to kaempferol, the aglycone core of this compound. biorxiv.org
Table 1: Key Enzymes and Intermediates in the Phenylpropanoid and Flavonoid Biosynthesis Pathways Leading to Kaempferol
| Enzyme | Precursor | Product | Pathway Step |
| Phenylalanine ammonia-lyase (PAL) | Phenylalanine | trans-Cinnamic acid | General Phenylpropanoid Pathway |
| Cinnamic acid 4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | General Phenylpropanoid Pathway |
| 4-coumarate-CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | General Phenylpropanoid Pathway |
| Chalcone synthase (CHS) | p-Coumaroyl-CoA | Naringenin chalcone | Flavonoid Biosynthesis |
| Chalcone isomerase (CHI) | Naringenin chalcone | Naringenin | Flavonoid Biosynthesis |
| Flavanone (B1672756) 3-hydroxylase (F3H) | Naringenin | Dihydrokaempferol | Flavonoid Biosynthesis |
| Flavonol synthase (FLS) | Dihydrokaempferol | Kaempferol | Flavonoid Biosynthesis |
Enzymatic Glycosylation Mechanisms and Specific Glycosyltransferases
Once the kaempferol aglycone is synthesized, it undergoes glycosylation, a crucial modification that enhances its solubility and stability. researchgate.net This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). oup.commdpi.com These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the hydroxyl groups of the kaempferol molecule. oup.com
The formation of this compound requires two specific glycosylation events. First, a glucose molecule is attached to the 3-hydroxyl group of kaempferol to form kaempferol-3-O-glucoside. Subsequently, a second glucose molecule is added to the 7-hydroxyl group of kaempferol-3-O-glucoside, yielding this compound. It is also possible that glycosylation occurs at the 7-position first, followed by the 3-position. The precise sequence can be dependent on the specific UGTs present in the organism. koreascience.kr
Plant UGTs often exhibit high regioselectivity, meaning they specifically target certain hydroxyl groups on the flavonoid backbone. pjmonline.org The identification and characterization of UGTs with specificity for the 3-OH and 7-OH positions of kaempferol are key to understanding the biosynthesis of this compound. For instance, a UGT from Bacillus cereus, BcGT-3, has been shown to glycosylate the 3-hydroxyl group of kaempferol and can further glycosylate the 7-hydroxyl group to produce kaempferol-3,7-O-diglucoside. koreascience.kr
Transcriptomic and Metabolomic Profiling of Flavonoid Biosynthesis Regulation
The regulation of flavonoid biosynthesis, including the production of this compound, is a complex process involving the coordinated expression of numerous genes. Transcriptomic and metabolomic analyses are powerful tools used to unravel these regulatory networks. mdpi.comnih.gov
Transcriptomics, the study of the complete set of RNA transcripts in a cell, allows researchers to identify genes that are actively being expressed under specific conditions. mdpi.com By comparing the transcriptomes of plant tissues with high and low levels of flavonoid accumulation, scientists can pinpoint the genes encoding the enzymes and transcription factors that control the pathway. nih.govmdpi.com For example, integrated transcriptomic and metabolomic studies in various plants have successfully identified key structural genes and regulatory transcription factors (like MYB proteins) that modulate flavonoid production. mdpi.com
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a direct snapshot of the biochemical status of a cell or tissue. rsc.org By correlating changes in the metabolome with changes in the transcriptome, a causal link can be established between gene expression and the accumulation of specific flavonoids like this compound. mdpi.comfrontiersin.org This integrated "omics" approach has been instrumental in identifying candidate genes involved in the later steps of flavonoid modification, such as glycosylation. mdpi.com
Chemoenzymatic and Chemical Synthesis Strategies
The targeted synthesis of this compound outside of its natural plant sources can be achieved through both chemical and enzymatic methods, or a combination of both.
Selective Glycosylation Techniques for Directed Synthesis
The chemical synthesis of flavonoid glycosides like this compound presents a significant challenge due to the multiple hydroxyl groups on the kaempferol aglycone. To achieve the desired 3,7-diglucoside, a regioselective approach is necessary, often involving the use of protecting groups to block other reactive hydroxyl sites. frontiersin.org
One common strategy involves the use of a glycosyl donor, such as a protected glucosyl bromide, which reacts with the flavonoid in the presence of a catalyst. frontiersin.orgnih.gov Phase-transfer catalysis is a popular method where the reaction is carried out in a two-phase system, which can lead to moderate yields of the desired glycoside. frontiersin.orgnih.gov The choice of solvent, base, and catalyst is crucial for controlling the regioselectivity and yield of the reaction. nih.gov
Microbial Bioconversion and Deglycosylation Processes (e.g., Rhizopus spp.)
Microbial bioconversion offers an alternative, often more environmentally friendly, approach to modifying flavonoids. Certain microorganisms, particularly fungi like Rhizopus spp., are known to produce a variety of enzymes, including glycosidases and glycosyltransferases, that can act on flavonoids. mdpi.comnih.gov
While some microbes can glycosylate flavonoid aglycones, Rhizopus species are more commonly studied for their ability to deglycosylate, or remove sugar moieties from, flavonoid glycosides. mdpi.comresearchgate.net These fungi secrete enzymes like β-glucosidase, which can cleave the glycosidic bonds at both the 3-O and 7-O positions of kaempferol glycosides, ultimately leading to the formation of the kaempferol aglycone. mdpi.comresearchgate.net
However, the reverse reaction, glycosylation, can also be harnessed. In some instances, microbial fermentation can be used to produce glycosylated flavonoids. nih.gov For example, some fungi can convert quercetin (B1663063) to its 3-O-glucoside. nih.gov While direct synthesis of this compound from kaempferol using Rhizopus spp. is not a primary application, the enzymes from these or other microbes could potentially be isolated and used in chemoenzymatic strategies for targeted glycosylation.
Molecular and Cellular Mechanisms of Biological Activity
Antioxidant and Free Radical Scavenging Mechanisms
Kaempferol (B1673270) 3,7-diglucoside's antioxidant properties are a cornerstone of its biological activity, primarily functioning through the direct neutralization of reactive oxygen species and the chelation of metal ions that catalyze their formation.
Direct Reactive Oxygen Species (ROS) and Free Radical Scavenging Potential
Kaempferol 3,7-diglucoside exhibits significant potential in directly scavenging reactive oxygen species (ROS) and other free radicals, thereby mitigating cellular damage caused by oxidative stress. biosynth.com This capacity is often evaluated using various in vitro antioxidant assays.
Below is a table summarizing the observed antioxidant activities of extracts containing this compound in various studies.
| Plant Source/Extract | Antioxidant Assay | Key Findings | Reference |
| Brassica rapa var. rapa L. (Turnip) | DPPH radical scavenging assay | Flower buds, containing this compound, showed the strongest antioxidant capacity. | chemfaces.com |
| Camellia sinensis (Tea Plant) | DPPH, FRAP, ABTS | Glucosylation of kaempferol enhanced its ROS scavenging capacity. | frontiersin.org |
| Agave durangensis | DPPH, Total Antioxidant Capacity, Iron Reducing Capacity | The total extracts of tepals, containing this compound, exhibited high antioxidant properties. | researchgate.net |
| Carrichtera annua | DPPH, FRAP, TAC | The crude extract demonstrated definite, dose-dependent scavenging activity on DPPH. | nih.gov |
Metal Ion Chelation Properties
Beyond direct radical scavenging, this compound possesses metal ion chelation properties, which contribute to its antioxidant effects. biosynth.com By binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), it can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. whiterose.ac.uk
The ability of flavonoids, including kaempferol and its glycosides, to chelate metal ions is a well-documented aspect of their antioxidant mechanism. whiterose.ac.ukmdpi.com This action stabilizes the oxidized form of the metal ions, reducing their redox potential and thereby inhibiting the initiation of lipid peroxidation and other oxidative chain reactions. whiterose.ac.uk While specific quantitative data on the metal chelating capacity of isolated this compound is not extensively detailed in the provided results, the general activity is attributed to the flavonoid structure.
Anti-inflammatory Signal Transduction Modulation
This compound actively modulates key signaling pathways involved in the inflammatory response, contributing to its anti-inflammatory properties.
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
Kaempferol and its glycosides are known to regulate the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical mediator of inflammation. tandfonline.comfrontiersin.orgresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Studies on related kaempferol glycosides have shown that they can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and its subsequent nuclear translocation. researchgate.netnih.gov This leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netfrontiersin.org For example, a study on 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide, a related compound, demonstrated its ability to regulate the expression of NF-κB and reverse the mRNA expression of these pro-inflammatory cytokines. frontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Interactions (e.g., p38 MAPK, JNK, Erk)
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (Erk), are crucial in transducing extracellular signals to cellular responses, including inflammation. tandfonline.comresearchgate.net Kaempferol and its derivatives have been shown to interact with and modulate these pathways.
Research has demonstrated that kaempferol can suppress the phosphorylation of p38, JNK, and Erk in various cell models. researchgate.netnih.govnih.gov This inhibition of MAPK signaling contributes to the anti-inflammatory effects by reducing the expression of inflammatory mediators. tandfonline.comresearchgate.net For instance, a study on a kaempferol glycoside isolated from Hosta plantaginea flowers showed that it significantly attenuated the phosphorylation of p38, JNK, and Erk in a concentration-dependent manner. researchgate.netnih.gov Another study on kaempferol in osteosarcoma cells revealed that it attenuated the MAPK signaling pathways, leading to the downregulation of matrix metalloproteinases involved in metastasis. nih.gov
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Modulation
The Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway is another significant signaling cascade involved in cell survival, proliferation, and inflammation. Kaempferol and its glycosides have been found to modulate this pathway, contributing to their biological activities. tandfonline.comfrontiersin.orgresearchgate.net
Studies have shown that kaempferol can inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.govtandfonline.com This inhibition can lead to the suppression of pro-inflammatory responses. For example, a kaempferol glycoside from Hosta plantaginea was found to attenuate the phosphorylation of Akt in a concentration-dependent manner in RAW 264.7 cells. researchgate.netnih.gov Similarly, kaempferol itself has been shown to significantly inhibit AKT phosphorylation in HepG2 cells. nih.gov The modulation of the PI3K/Akt pathway by kaempferol derivatives underscores their potential in regulating inflammatory processes.
The table below summarizes the effects of kaempferol and its glycosides on key inflammatory signaling pathways.
| Signaling Pathway | Key Protein/Target | Effect of Kaempferol/Glycoside | Reference |
| NF-κB | IκBα phosphorylation, NF-κB p65 nuclear translocation | Inhibition | researchgate.netnih.govfrontiersin.org |
| MAPK | p38, JNK, Erk phosphorylation | Inhibition | researchgate.netnih.govnih.gov |
| PI3K/Akt | Akt phosphorylation | Inhibition | nih.govtandfonline.comresearchgate.netnih.gov |
Modulation of Pro-inflammatory Gene Expression: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
This compound is recognized for its anti-inflammatory potential. researchgate.net A key mechanism for this effect in flavonoids is the modulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The parent molecule, kaempferol, and its various glycosylated forms have been shown to inhibit the expression of these enzymes. frontiersin.orgnih.gov
For instance, related kaempferol glycosides have demonstrated the ability to downregulate iNOS and COX-2 expression in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.govnih.gov Kaempferol 7-O-β-D-glucoside (KPG) was found to decrease the protein and mRNA levels of both iNOS and COX-2. nih.gov Similarly, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) significantly attenuated the production of iNOS and COX-2 in a concentration-dependent manner. nih.govresearchgate.net This regulation is often linked to the inhibition of upstream signaling pathways like NF-κB and MAPKs, which control the transcription of iNOS and COX-2 genes. frontiersin.orgnih.gov While direct studies detailing this specific mechanism for this compound are not extensively detailed in the provided results, its recognized anti-inflammatory activity aligns with the established actions of the broader kaempferol family of compounds. researchgate.net
Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
This compound contributes to the suppression of inflammatory responses by reducing the production of key pro-inflammatory cytokines. Research on extracts of Ehretia tinifolia, which contain this compound, showed an inhibition of LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in mouse Kupffer cells. researchgate.net
This inhibitory action is a well-documented trait among related flavonoid glycosides. Studies on Kaempferol 7-O-β-D-glucoside (KPG) and Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) also report a significant, dose-dependent reduction in the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. nih.govnih.govresearchgate.net The mechanism behind this attenuation involves the inactivation of critical inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT, which are responsible for the transcriptional activation of these cytokine genes. researchgate.netnih.gov
Enzyme Inhibitory Activities and Metabolic Pathway Intervention
This compound has been identified as an inhibitor of several key enzymes involved in carbohydrate metabolism and neurotransmission. medchemexpress.com This inhibitory profile suggests its potential for intervention in metabolic and neurological processes.
α-Amylase Inhibition
This compound has been shown to possess inhibitory activity against α-amylase. medchemexpress.comevitachem.comtargetmol.com This enzyme plays a crucial role in the digestive system by breaking down complex carbohydrates like starch into simpler sugars. Inhibition of α-amylase can slow the rate of glucose absorption. The compound was isolated from the leaf extracts of Evolvulus alsinoides and was confirmed to have an inhibitory effect on this enzyme.
α-Glucosidase Inhibition
The compound is also a noted inhibitor of α-glucosidase. medchemexpress.comglpbio.comdcchemicals.com Located in the brush border of the small intestine, α-glucosidase is responsible for hydrolyzing disaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. glpbio.com By inhibiting this enzyme, this compound can help modulate postprandial hyperglycemia. Numerous studies confirm this inhibitory property. acetherapeutics.commedchemexpress.eu
Acetylcholinesterase (AChE) Inhibition
Research has also identified this compound as an inhibitor of acetylcholinesterase (AChE). medchemexpress.com AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to increased levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key target in research for managing neurodegenerative conditions. glpbio.com Studies based on the compound isolated from Evolvulus alsinoides have confirmed its AChE inhibitory potency.
Table 1: Enzyme Inhibitory Profile of this compound
| Enzyme | Compound | Observed Effect | IC50 Value |
|---|---|---|---|
| α-Amylase | This compound | Inhibitory activity confirmed | Not specified in sources |
| α-Glucosidase | This compound | Inhibitory activity confirmed | Not specified in sources |
Phosphofructokinase (PFK) Modulation
The modulation of phosphofructokinase (PFK), a key regulatory enzyme in the glycolysis pathway, has been studied in the context of kaempferol glycosides. Specifically, kaempferitrin (B1674772) (kaempferol 3,7-dirhamnoside), a structurally similar compound, has been shown to stimulate PFK activity in hepatic tissue. ebi.ac.ukebi.ac.uk This stimulation of glucose-metabolizing enzymes is considered a part of the mechanism for its hypoglycemic activity. ebi.ac.uk However, current research does not specify a direct modulatory role of this compound on phosphofructokinase.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Kaempferol |
| Inducible Nitric Oxide Synthase (iNOS) |
| Cyclooxygenase-2 (COX-2) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-α (TNF-α) |
| Kaempferol 7-O-β-D-glucoside (KPG) |
| Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) |
| Lipopolysaccharide (LPS) |
| α-Amylase |
| α-Glucosidase |
| Acetylcholinesterase (AChE) |
| Acetylcholine |
| Phosphofructokinase (PFK) |
Neuroprotective Mechanisms in Cell-Based Models
The potential of this compound to protect neuronal cells is a key area of research, with studies highlighting several mechanisms through which it may exert its effects.
Inhibition of Amyloid β Peptide Fibril Formation
A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils. Research has shown that this compound can effectively inhibit the formation of Aβ1-42 fibrils. medchemexpress.comglpbio.comchemsrc.com This inhibitory action is significant as the accumulation of these fibrils is a central event in the pathogenesis of Alzheimer's disease. targetmol.com Studies have demonstrated this inhibitory effect at concentrations as low as 0.1 μM, indicating a potent action against this key pathological process. medchemexpress.comglpbio.comchemsrc.comevitachem.com
Protection of Differentiating Neuronal Cells from Injury (e.g., SH-SY5Y cells)
This compound has demonstrated a protective effect on differentiating neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from injury induced by amyloid-beta peptides. medchemexpress.comglpbio.comchemsrc.comtargetmol.commedchemexpress.combioscience.co.uk Notably, the compound exhibits low neurotoxicity to cultured SH-SY5Y cells, suggesting a favorable profile for potential therapeutic applications. medchemexpress.comglpbio.comchemsrc.com This protective activity underscores its potential in mitigating the neuronal damage associated with neurodegenerative disorders like Alzheimer's disease. targetmol.combioscience.co.uk
Modulation of Brain-Derived Neurotrophic Factor (BDNF) (context of kaempferol derivatives)
While direct studies on this compound's effect on Brain-Derived Neurotrophic Factor (BDNF) are emerging, research on related kaempferol derivatives provides valuable context. Kaempferol and its derivatives have been shown to modulate BDNF, a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. nih.gov For instance, the kaempferol metabolite, kaempferide, has been found to enhance BDNF expression. encyclopedia.pub Another derivative, Kaempferol 3-O-sophoroside, promotes the production of BDNF. medchemexpress.com The parent compound, kaempferol, has been observed to stimulate signaling pathways involving BDNF in neurons. nih.gov This collective evidence suggests that the broader class of kaempferol compounds, which includes this compound, may exert neuroprotective effects in part through the modulation of BDNF pathways. nih.gov
Antimicrobial Action Mechanisms (In Vitro)
In addition to its neuroprotective properties, this compound and related compounds have been investigated for their antimicrobial activities against a range of pathogens.
Antibacterial Properties
This compound has been reported to be present in plant extracts that exhibit antibacterial activity. researchgate.net Studies on various kaempferol glycosides have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, Kaempferol-3-O-glucoside has demonstrated antibacterial effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). scispace.com While specific data on the antibacterial spectrum of this compound against Klebsiella pneumoniae, Acinetobacter baumannii, and Enterococcus faecalis is not detailed in the provided context, the activity of related compounds suggests a potential for broader antibacterial action.
Antifungal Activities
Research has identified antifungal properties in various kaempferol derivatives. One study on a kaempferol diglycoside, kaempferol-3-O-ß-D-apiofuranosyl-(1→2)-B-D-glucopyranoside, revealed that it inhibited the growth of several plant pathogenic fungi. The primary mechanism of its antifungal action was determined to be the lysis of the fungal cell wall. ppjonline.org This finding suggests that the structural class to which this compound belongs possesses the potential for antifungal activity through the disruption of essential fungal structures.
Antiprotozoal Activities (e.g., Trypanocidal effects against Trypanosoma cruzi)
This compound, a glycosyloxyflavone isolated from plants like Delphinium staphisagria, has demonstrated trypanocidal activity. ebi.ac.uknih.gov This is significant in the context of Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. ebi.ac.uk In vitro studies have shown that flavonoids can exhibit more potent activity against various forms of T. cruzi (epimastigote, amastigote, and trypomastigote) and with lower toxicity than the conventional drug benznidazole. ebi.ac.uk
The proposed mechanism of action for the trypanocidal effects of flavonoids, including kaempferol derivatives, involves the disruption of the parasite's metabolism. ebi.ac.uk Ultrastructural analysis suggests that these compounds can cause alterations in the parasite's mitochondria. ebi.ac.uk This may lead to changes in the production of succinate (B1194679) and acetate (B1210297), possibly due to the disturbance of enzymes within the mitochondrion that are involved in sugar metabolism. ebi.ac.uk While some studies have focused on the activity of the aglycone kaempferol, the glycosidic nature of this compound can influence its absorption and bioavailability. nih.gov
Antiviral Mechanisms (e.g., inhibition of viral polymerases, modulation of viral attachment and entry)
Kaempferol and its derivatives, including glycosides, exhibit a range of antiviral mechanisms. nih.gov One key mechanism is the inhibition of viral polymerases, which are crucial for viral replication. nih.gov For instance, kaempferol has shown the ability to form stable complexes with the hepatitis B virus (HBV) polymerase, indicating its potential to inhibit this enzyme. nih.gov
Another significant antiviral action is the modulation of viral attachment and entry into host cells. nih.gov Flavonoids like kaempferol can interfere with this initial step of infection, preventing the virus from establishing itself within the host. nih.gov While specific studies on this compound are limited, research on related compounds provides insight. For example, in silico docking studies have suggested that quercetin (B1663063) 3,7-diglucoside can bind to the NS3-protease of the dengue virus, which is essential for viral replication. peerj.com Kaempferol glycosides have also been noted for their potential in Alzheimer's research, where they inhibit amyloid β peptide-induced injury in neuronal cells. medchemexpress.comtargetmol.com
Anti-Angiogenic and Antiproliferative Mechanisms (In Vitro and Animal Models)
Kaempferol and its derivatives are recognized for their anticancer properties, which are partly due to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org Kaempferol can inhibit the proliferation of cancer cells by causing them to halt at specific phases of the cell cycle, frequently the G2/M phase. semanticscholar.orgnih.govmdpi.com This is achieved by downregulating key proteins like CDK1 and cyclins A and B. nih.gov
Furthermore, kaempferol derivatives can trigger apoptosis, or programmed cell death, through various signaling pathways. tandfonline.com This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. mdpi.comtandfonline.com The induction of apoptosis by kaempferol has been observed in various cancer cell lines, including breast cancer and leukemia. semanticscholar.orgnih.gov In human breast carcinoma MDA-MB-453 cells, kaempferol-induced apoptosis is associated with the upregulation of p53. nih.gov
Table 1: Effects of Kaempferol on Cell Cycle and Apoptosis in Cancer Cells
| Cell Line | Effect | Key Molecular Targets |
| MDA-MB-453 (Breast Cancer) | G2/M phase arrest, Apoptosis induction | Downregulation of CDK1, Cyclin A, Cyclin B; Upregulation of p53 nih.gov |
| MDA-MB-231 (Breast Cancer) | G2/M phase arrest, Apoptosis induction | Increased γH2AX, cleaved caspase 9, cleaved caspase 3, p-ATM nih.gov |
| Colon Cancer Cells | G1 phase arrest, Apoptosis induction | Enhanced DNA damage, modulation of apoptotic pathways jcpjournal.org |
| HL-60 and NB4 (Leukemia) | G2-M phase arrest, Apoptosis induction | Upregulation of caspase-3, -8, p-p53 semanticscholar.org |
Inhibition of Angiogenic Promoters (e.g., VEGF, FGF) in in vitro and zebrafish models
Kaempferol and its derivatives have been shown to possess anti-angiogenic properties by targeting key promoters of angiogenesis, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). nih.gov The anti-angiogenic effects of kaempferol are attributed to its ability to inactivate these growth factors, which interact with tyrosine kinase-associated angiogenic receptors. nih.govresearchgate.net
In in vitro studies using human umbilical vein endothelial cells (HUVECs), kaempferol has been found to inhibit cell migration, invasion, and tube formation stimulated by VEGF. nih.gov The mechanism for this involves the downregulation of VEGF receptor-2 (VEGFR-2) and its downstream signaling pathways, including PI3K/AKT, MEK, and ERK. nih.gov The zebrafish model has also been instrumental in demonstrating the anti-angiogenic potential of kaempferol. researchgate.net In zebrafish embryos, kaempferol has been observed to inhibit the growth of intersegmental vessels. researchgate.net
Table 2: Anti-Angiogenic Effects of Kaempferol
| Model | Effect | Key Molecular Targets |
| In vitro (HUVECs) | Inhibition of cell migration, invasion, and tube formation | Downregulation of VEGFR-2, PI3K/AKT, MEK, ERK nih.gov |
| Zebrafish embryos | Inhibition of intersegmental vessel growth | Suppression of VEGFR2 expression researchgate.net |
Anti-thrombotic Activity in Animal Models (e.g., zebrafish)
The potential of kaempferol derivatives as anti-thrombotic agents has been explored in animal models, including the zebrafish. nih.gov A study on a related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) from safflower, demonstrated protective effects against phenylhydrazine (B124118) (PHZ)-induced thrombosis in a zebrafish model. nih.gov This suggests that kaempferol and its glycosides may have a role in preventing blood clot formation. The anti-thrombotic effect is believed to be linked to the regulation of factors like hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB). nih.gov While direct studies on this compound are not extensively available, the findings on related compounds indicate a promising area for future research.
Structure Activity Relationship Sar Studies of Kaempferol Glycosides
Influence of Glycosylation Patterns and Sugar Moieties on Biological Activities
The process of glycosylation, where sugar moieties are attached to the kaempferol (B1673270) aglycone, significantly alters the molecule's properties and, consequently, its biological functions. The position of glycosylation on the kaempferol backbone and the type of sugar attached are critical determinants of the compound's bioactivity.
Glycosylation can influence a range of activities, including antioxidant, anti-inflammatory, and cytotoxic effects. For instance, the presence of sugar moieties generally enhances the water-solubility of flavonoids, which can improve their bioavailability. nih.gov However, this structural modification often leads to a reduction in antioxidant efficiency compared to the corresponding aglycone. nih.gov This is attributed to the fact that the position of sugar attachment may block the hydroxyl (-OH) groups that are crucial for the molecule's radical scavenging ability. wvu.edu
The type of sugar also modulates the biological response. nih.gov For example, kaempferol glycosides containing glucose are often more readily absorbed in the human intestine due to the presence of hydrolyzing enzymes specific for glucosides. nih.govnih.gov The nature of the sugar can also influence specific activities. Studies have shown that acylation of kaempferol glycosides with certain hydroxycinnamoyl groups can enhance their free radical scavenging capability and cytotoxicity. bakhtiniada.ru Conversely, glycosylation can sometimes inhibit certain biological activities like anti-inflammatory and antibacterial actions, while promoting others such as anti-rotavirus and anti-obesity effects. nih.gov
Research on various kaempferol glycosides has highlighted these structure-activity relationships. For example, in a study comparing different kaempferol glycosides, it was found that the type and position of the sugar moiety influenced their antitumor and antioxidant activities. plos.org Another study demonstrated that the acylation of kaempferol 3-O-β-D-glucopyranoside was crucial for its cytotoxic properties. bakhtiniada.ru
| Compound | Structural Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Kaempferol 3-O-β-D-glucopyranoside (Acylated) | Acylation with hydroxycinnamoyl groups | Enhanced free radical scavenging and cytotoxicity | bakhtiniada.ru |
| Kaempferol Glycosides | Glycosylation in general | Reduced antioxidant efficiency compared to aglycone | nih.gov |
| Kaempferol Glucosides | Presence of glucose moiety | Enhanced absorption in the human gut | nih.govnih.gov |
| Kaempferol Glycosides | Glycosylation | Can inhibit anti-inflammatory and antibacterial activity, but promote anti-rotavirus and anti-obesity activity | nih.gov |
Comparative Analysis with Kaempferol Aglycone and Other Glycosides
Direct comparisons between the kaempferol aglycone and its various glycosidic forms, including Kaempferol 3,7-diglucoside, reveal significant differences in their biological profiles.
In general, the kaempferol aglycone often exhibits stronger antioxidant and antiproliferative activities in vitro than its glycosylated counterparts. plos.orgfrontiersin.org One study demonstrated that kaempferol had the highest free radical scavenging activity, followed by kaempferol-7-O-glucoside, while other glycosides showed no significant activity. plos.org Similarly, kaempferol displayed a more potent antiproliferative effect on several cancer cell lines compared to its glycosides. plos.orgnih.gov This superior activity of the aglycone is often attributed to the presence of free hydroxyl groups, which are essential for these biological actions. raco.cat
However, the enhanced bioavailability of certain glycosides can sometimes compensate for their lower intrinsic activity in vitro. nih.gov For example, while kaempferol aglycone might be more potent in a laboratory setting, a glycoside like this compound could potentially be more effective in a biological system due to its increased solubility and absorption. nih.gov
Studies comparing different kaempferol glycosides further underscore the importance of the glycosylation pattern. For instance, kaempferol-3-O-glucoside and kaempferol-7-O-glucoside have been shown to have similar inhibitory activity against peroxynitrite. frontiersin.org In contrast, a comparative study of kaempferol, kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside found that kaempferol possessed the strongest antitumor, antioxidant, and anti-inflammatory activities. plos.org
This compound, with its two glucose moieties at positions 3 and 7, has been noted for its potential in Alzheimer's research due to its ability to inhibit amyloid-β peptide-induced injury. medchemexpress.com The presence of two glucoside groups likely influences its solubility and interaction with biological targets, distinguishing its activity profile from both the aglycone and monoglycosylated forms.
| Compound | Biological Activity Compared to Kaempferol Aglycone | Specific Findings | Reference |
|---|---|---|---|
| Kaempferol Glycosides (general) | Weaker antioxidant activity | Glycosylation reduces free radical scavenging potential. | frontiersin.org |
| Kaempferol-7-O-glucoside | Lower antioxidant and anti-inflammatory activity | Showed weaker activity than the aglycone in DPPH and ABTS assays and in inhibiting T-cell proliferation. | plos.org |
| Kaempferol-3-O-rhamnoside | Significantly lower antioxidant and anti-inflammatory activity | Showed no significant free radical scavenging activity and lower inhibition of T-cell proliferation compared to the aglycone. | plos.org |
| Kaempferol-3-O-rutinoside | Significantly lower antioxidant and anti-inflammatory activity | Demonstrated no significant free radical scavenging activity and lower inhibition of T-cell proliferation. | plos.org |
| Kaempferol Glycosides | Lower cytotoxic activity | Kaempferol showed stronger growth inhibition on cancer cell lines than its glycosides. | nih.gov |
| Kaempferol-3-O-glucoside and Kaempferol-7-O-glucoside | Similar peroxynitrite scavenging activity | Glycosylation at either position 3 or 7 similarly reduced peroxynitrite scavenging potential compared to the aglycone. | frontiersin.org |
Future Research Directions and Academic Translational Perspectives
Elucidation of Novel Biological Activities and Comprehensive Mechanistic Pathways
While current research has identified several promising biological activities of Kaempferol (B1673270) 3,7-diglucoside, these findings represent the initial steps. A significant avenue for future investigation lies in the discovery of novel bioactivities and a more profound understanding of the underlying molecular mechanisms.
Initial studies have indicated that Kaempferol 3,7-diglucoside possesses antidiabetic, neuroprotective, and anti-inflammatory properties. medchemexpress.comnih.govcolab.ws For instance, its antidiabetic effects are thought to be mediated through the PI3K/Akt and AMPK pathways, which are crucial for glucose metabolism. The anti-inflammatory actions have been linked to the suppression of the NLRP3 inflammasome, a key component of the innate immune response, potentially by inhibiting the NF-κB signaling pathway and reducing intracellular reactive oxygen species (ROS). colab.wsnih.govresearchgate.net Furthermore, the compound has shown potential in protecting neuronal cells from amyloid-β peptide-induced injury, suggesting a role in neurodegenerative disease research. medchemexpress.com
Future research should aim to:
Explore a wider range of biological activities: Investigations could extend to anticancer, antiviral, and cardioprotective effects, given the known activities of its aglycone, kaempferol. nih.gov
Deepen mechanistic understanding: Elucidating the precise molecular targets and signaling cascades affected by this compound is crucial. This includes identifying specific protein interactions and downstream signaling events.
Investigate its role as an enzyme inhibitor: The compound has been shown to inhibit α-amylase, α-glucosidase, and acetylcholinesterase, which is relevant to diabetes and neurodegenerative disorders. medchemexpress.comtargetmol.com Further kinetic studies are needed to characterize the nature of this inhibition.
A summary of some reported biological activities is presented in Table 1.
| Biological Activity | Proposed Mechanism of Action | References |
| Antidiabetic | Inhibition of α-amylase and α-glucosidase. medchemexpress.comnih.govtargetmol.com | medchemexpress.comnih.govtargetmol.com |
| Neuroprotective | Protection of neuronal cells from amyloid-β peptide-induced injury; Acetylcholinesterase inhibition. medchemexpress.com | medchemexpress.com |
| Anti-inflammatory | Suppression of NLRP3 inflammasome activation via inhibition of the NF-κB pathway and scavenging of ROS. colab.wsnih.govresearchgate.net | colab.wsnih.govresearchgate.net |
Development and Optimization of Advanced Analytical and Isolation Techniques
The accurate identification and quantification of this compound in various matrices, such as plant extracts and biological samples, are fundamental for research and potential applications. Similarly, efficient isolation techniques are necessary to obtain high-purity compounds for in-depth studies.
Current analytical methods for this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). colab.wsscirp.orgmdpi.com Structural elucidation is often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For isolation, column chromatography has been a conventional method.
Future research in this area should focus on:
Method validation and standardization: Developing and validating robust analytical methods for routine and high-throughput analysis.
Enhanced sensitivity and selectivity: Optimizing chromatographic and mass spectrometric conditions to detect and quantify low concentrations of the compound in complex mixtures.
Advanced isolation technologies: Exploring more efficient and scalable isolation techniques such as counter-current chromatography (CCC) and preparative HPLC to improve yield and purity.
Modular extraction processes: Establishing standardized, modular extraction protocols could facilitate the optimization and combination of different extraction methods for improved efficiency. wiley.com
Table 2 provides an overview of analytical and isolation techniques used for this compound.
| Technique | Application | References |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | scirp.org |
| UPLC-Q-TOF-MS/MS | High-resolution identification and structural analysis | colab.wsmaxapress.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | nih.gov |
| Column Chromatography | Isolation |
Engineering of Biosynthetic Pathways for Enhanced Production or Targeted Structural Modification
The natural abundance of this compound can be low and variable, making its extraction from plant sources challenging and costly for large-scale applications. Metabolic engineering and synthetic biology offer promising alternatives for sustainable and enhanced production.
The biosynthesis of flavonoid glycosides in plants involves a series of enzymatic steps, with UDP-dependent glycosyltransferases (UGTs) playing a key role in attaching sugar moieties to the flavonoid aglycone. asm.orgbiotech-asia.org The general flavonoid biosynthetic pathway starts from phenylalanine and involves enzymes like chalcone (B49325) synthase and flavanone (B1672756) 3-hydroxylase to produce the kaempferol aglycone. nih.govfrontiersin.org Specific UGTs then catalyze the transfer of glucose units to the 3 and 7 hydroxyl positions of kaempferol.
Future research directions include:
Identification and characterization of specific UGTs: Isolating and characterizing the specific glycosyltransferases responsible for the synthesis of this compound.
Metabolic engineering of microbial hosts: Introducing the identified biosynthetic genes into microbial hosts like Escherichia coli or Saccharomyces cerevisiae to create cell factories for the de novo production of the compound. asm.orgfrontiersin.orgsci-hub.se
Optimization of production yields: Enhancing the precursor supply and optimizing the expression of pathway enzymes to improve the titer and productivity of the engineered microbial strains. frontiersin.org
Targeted structural modification: Using engineered UGTs with altered substrate specificity to produce novel glycosylated derivatives of kaempferol. researchgate.net
Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity
The biological activity of flavonoid glycosides can be significantly influenced by the nature and position of the sugar moieties and other substitutions. nih.govmdpi.com The rational design and chemical synthesis of novel derivatives of this compound present a powerful strategy to improve its therapeutic potential.
Studies on other kaempferol glycosides have shown that modifications such as acylation can enhance their cytotoxic and free-radical scavenging properties. bakhtiniada.ru The synthesis of kaempferol glycosides can be achieved through chemosynthesis (total or semi-synthesis) and biosynthesis. sioc-journal.cn The semi-synthesis often starts from the natural kaempferol aglycone. sioc-journal.cnnih.gov
Future research in this domain should pursue:
Structure-activity relationship (SAR) studies: Systematically investigating how modifications to the glycosidic units or the kaempferol backbone affect biological activity. nih.govraco.cat
Synthesis of novel derivatives: Chemically synthesizing a library of derivatives with varied sugar chains, acylation patterns, or other functional groups to screen for enhanced bioactivity, stability, and bioavailability. bakhtiniada.ruresearchgate.net
Computational modeling and design: Utilizing in silico tools for the rational design of derivatives with predicted improvements in binding affinity to specific biological targets. raco.cat
Development of efficient synthetic routes: Optimizing synthetic strategies to allow for the scalable and cost-effective production of promising derivatives for further preclinical and clinical evaluation. nih.govuni-regensburg.de
Conclusion
Synthesis of Current Academic Understanding of Kaempferol (B1673270) 3,7-Diglucoside
Kaempferol 3,7-diglucoside is a naturally occurring flavonoid, specifically a glycosyloxyflavone, which is characterized by a kaempferol aglycone with two D-glucosyl residues attached at the 3 and 7 positions. nih.gov This compound has been identified in a variety of plant species, including the aerial parts of Delphinium staphisagria, the leaves of Evolvulus alsinoides, and the flowers of Agave durangensis. nih.govresearchgate.net The current body of academic literature has primarily focused on its isolation from natural sources and the exploration of its biological activities.
Research has established that this compound possesses notable enzyme-inhibiting properties. Studies have demonstrated its ability to inhibit key enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase. medchemexpress.comglpbio.com The inhibition of α-amylase and α-glucosidase suggests a potential role in modulating carbohydrate metabolism, a key area of interest in diabetes research. Furthermore, its capacity to inhibit acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease, has positioned the compound as a subject of interest in neuroprotective research. epa.gov
A significant finding in the current understanding of this compound is its potential neuroprotective effects. Laboratory studies have shown that this compound can protect cultured neuroblastoma cells (SH-SY5Y) from injury induced by the Amyloid β peptide, a peptide centrally implicated in the development of Alzheimer's disease. medchemexpress.comglpbio.com The compound has also been observed to effectively inhibit the formation of Amyloid β fibrils in vitro. medchemexpress.comglpbio.com Beyond its neuroprotective and enzyme-inhibiting roles, the compound is also recognized for its antioxidant properties and potential trypanocidal activity. nih.govresearchgate.net
Table 1: Summary of Investigated Biological Activities of this compound
| Biological Activity | Key Findings | Relevant Research Area | Citations |
|---|---|---|---|
| Enzyme Inhibition | Inhibits α-amylase, α-glucosidase, and acetylcholinesterase. | Diabetes, Alzheimer's Disease | medchemexpress.comglpbio.com |
| Neuroprotection | Protects neuronal cells from Amyloid β peptide-induced injury; inhibits Aβ1-42 fibril formation. | Alzheimer's Disease | medchemexpress.comglpbio.comepa.gov |
| Antioxidant Activity | Exhibits antioxidant properties. | Oxidative Stress-Related Conditions | researchgate.net |
| Trypanocidal Activity | Shows activity against trypanosomes. | Parasitic Diseases | nih.gov |
Future Outlook for Academic Research on the Compound
The existing body of research provides a solid foundation for several promising future directions for academic investigation into this compound. A primary avenue for future research is the in-depth exploration of its therapeutic potential, particularly in the context of neurodegenerative diseases. While initial studies are promising, further in vivo studies are necessary to validate the neuroprotective effects observed in vitro and to elucidate the precise mechanisms by which it mitigates amyloid beta toxicity and inhibits fibril formation. medchemexpress.com
Another critical area for future research is the thorough investigation of its metabolic effects. The demonstrated inhibition of α-amylase and α-glucosidase warrants further studies to determine its potential as a natural bioactive compound for managing conditions related to carbohydrate metabolism. Research could focus on its effects in animal models of diabetes and its impact on glucose uptake and utilization.
In the field of plant science, the role of specific flavonol bis-glycosides as endogenous polar auxin transport inhibitors suggests a potential area of study for this compound. mdpi.com Research could investigate whether it plays a similar role in the plants from which it is isolated, potentially influencing their growth and development.
Furthermore, there is a need to develop efficient and scalable methods for the chemical synthesis of this compound. While syntheses for similar flavonoids have been reported, specific and high-yield synthetic routes for this particular diglucoside would be highly beneficial. acs.orgebi.ac.uk This would ensure a consistent and pure supply for advanced preclinical and mechanistic studies, overcoming the limitations and variability associated with isolation from natural sources. Future research should also focus on its bioavailability and metabolic fate in biological systems to better understand how it is absorbed, distributed, and metabolized, which is crucial for assessing its true therapeutic potential.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Kaempferol 3,7-diglucoside in plant extracts?
- Methodology : Use HPLC with UV detection (≥93% purity validation) and LC-ESI-MS/MS for structural confirmation. For complex matrices, acid hydrolysis (e.g., 2 M HCl at 90°C for 2 hours) can release aglycones, followed by LC-MS quantification. Validate with reference standards and calibration curves .
- Key Considerations : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18 reverse-phase) to resolve co-eluting flavonoids.
Q. What are the primary enzymatic targets of this compound in pharmacological studies?
- Targets : Inhibits α-amylase (starch digestion), α-glucosidase (carbohydrate hydrolysis; IC50 = 50.0 µM), and acetylcholinesterase (AChE; neuroprotection). Assays: Spectrophotometric methods using p-nitrophenyl substrates for α-glucosidase/AChE, and starch-iodine for α-amylase .
- Experimental Design : Include positive controls (e.g., acarbose for α-glucosidase) and kinetic analyses (competitive/non-competitive inhibition).
Q. How should this compound be stored to ensure stability in experimental settings?
- Storage : Dissolve in DMSO or methanol at -20°C (stable for 3–6 months) or -80°C (stable for 12 months). Lyophilized powder requires desiccation to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers design in vitro models to evaluate neuroprotective effects against amyloid β-induced cytotoxicity?
- Model : Use SH-SY5Y neuronal cells differentiated with retinoic acid. Pre-treat cells with this compound (1–100 µM) for 24 hours, then expose to amyloid β25–35 (10–20 µM) for 48 hours.
- Assays :
- MTT assay for viability.
- ROS detection (DCFH-DA probe).
- Western blot for apoptosis markers (Bax/Bcl-2 ratio).
Q. How do glycosylation patterns influence bioactivity compared to other kaempferol derivatives?
- Comparative Analysis :
- 3,7-Diglucoside vs. 3-O-glucoside : The dual glycosylation enhances solubility but may reduce membrane permeability. Test via parallel artificial membrane permeability assay (PAMPA).
- 3,7-Diglucoside vs. 3,5-Diglucoside : Spatial arrangement affects enzyme binding. Conduct molecular docking studies with α-glucosidase (PDB ID: 2ZE0) to compare binding affinities .
- Data Interpretation : Higher IC50 for 3,7-diglucoside vs. aglycone suggests glycosylation modulates potency.
Q. How can discrepancies in flavonoid quantification across studies be resolved?
- Sources of Variability :
- Extraction efficiency : Use accelerated solvent extraction (ASE) at 100°C with 70% ethanol.
- Hydrolysis protocols : Standardize acid concentration (1–2 M HCl), temperature (80–90°C), and duration (1–2 hours) to ensure complete aglycone release.
- LC-MS parameters : Optimize ionization settings (e.g., ESI-negative mode for flavonoids) and quantify using fragment ions (e.g., m/z 285 for kaempferol) .
- Recommendation : Report extraction yields, hydrolysis validation data, and MS/MS spectra in supplementary materials.
Contradiction Analysis
Q. Why do some studies report trace/undetectable levels of this compound in plant matrices?
- Factors :
- Plant source : Concentration varies by species (e.g., high in Polygala japonica vs. trace in Rhododendron luteum).
- Developmental stage : Younger leaves may have higher glycoside content.
- Method sensitivity : LC-MS with MRM mode improves detection limits (LOQ < 0.1 µg/mL) compared to UV-based HPLC .
- Resolution : Perform species-specific optimization and validate with spiked recovery tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
